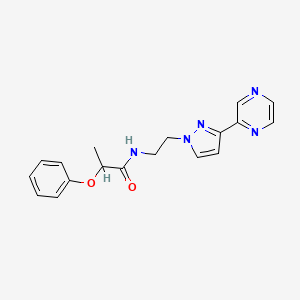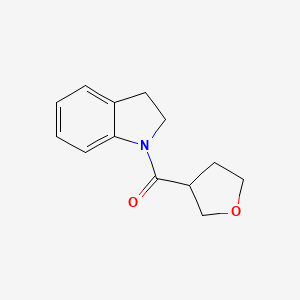![molecular formula C23H21NO5 B2968100 Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate CAS No. 898456-97-8](/img/structure/B2968100.png)
Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzyl group, an indole group, and a pyran group. The benzyl group is a common substituent in organic chemistry with the formula C6H5CH2. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrans are six-membered heterocyclic, non-aromatic rings with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple cyclic structures. The benzyl, indole, and pyran groups each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzyl, indole, and pyran groups. Each of these groups has distinct reactivity patterns. For example, the benzyl group can participate in reactions such as oxidation and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyran group could influence its solubility .Scientific Research Applications
Synthesis and Characterization
Benzopyran derivatives have been synthesized and characterized for various applications, including their potential in biological activities. For instance, the synthesis of isomeric hexahydro-tetramethyl-benzopyran-ones and their enantiodifferentiation reveals the chemical interest in benzopyran derivatives for their unique structural properties and potential applications in natural product synthesis and chiral differentiation (Schmidt et al., 1995). Similarly, one-pot synthesis strategies have been developed for 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the versatility of benzopyran-related structures in facilitating complex organic syntheses (Ahmed et al., 2016).
Biological Activities
Benzopyran derivatives exhibit a wide range of biological activities. Studies on compounds like "3,4,6-Tri-O-acetyl-D-galactal" have shown that they can be converted into chiral benzopyrans, chromenes, and chromans under certain catalytic conditions, which are important for their cytotoxic properties and potential therapeutic applications (Simelane et al., 2014). Additionally, photocleavage studies of fluorescent amino acid conjugates bearing benzopyran linkages provide insights into the stability and photochemical properties of these compounds, which can be relevant for designing photo-responsive drug delivery systems (Fonseca et al., 2007).
Chemical Synthesis and Reactions
The chemical synthesis and reactions of benzopyran derivatives are fundamental for exploring their potential applications. For example, electrophilic cyclization has been used to produce 3,4-disubstituted 2H-benzopyrans, showcasing the method's efficiency and functional group tolerance, which is crucial for the development of novel organic compounds with potential pharmaceutical applications (Worlikar et al., 2007).
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a wide range of pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives can have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have diverse biological activities and can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the indole derivative .
Cellular Effects
Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-21-12-19(13-24-11-10-18-8-4-5-9-20(18)24)27-15-22(21)28-16-23(26)29-14-17-6-2-1-3-7-17/h1-9,12,15H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDROKDSMFWVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)

![N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2968026.png)


![2,6-dichloro-N-[cyclopropyl(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2968029.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2968031.png)

![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2968033.png)
![ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2968034.png)
![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}butanamide](/img/structure/B2968035.png)


